molecular formula C14H13N3O4 B14969201 2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol

Cat. No.: B14969201
M. Wt: 287.27 g/mol
InChI Key: GMWIDZVRQDWHSY-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a methoxy group, a nitrophenyl group, and a carbonohydrazonoyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-methoxyphenol with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the corresponding hydrazone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and production rates. The choice of solvents, catalysts, and reaction conditions is carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions, typically in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amino derivatives. Substitution reactions can lead to various esters or ethers.

Scientific Research Applications

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds, participate in redox reactions, and undergo various chemical transformations. These interactions can modulate biological processes, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-[2-(4-methylphenyl)carbonohydrazonoyl]phenol
  • 2-Methoxy-6-[2-(4-chlorophenyl)carbonohydrazonoyl]phenol
  • 2-Methoxy-6-[2-(4-fluorophenyl)carbonohydrazonoyl]phenol

Uniqueness

2-Methoxy-6-[2-(4-nitrophenyl)carbonohydrazonoyl]phenol is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with different substituents, such as methyl, chloro, or fluoro groups, which may exhibit different properties and applications.

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

2-methoxy-6-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C14H13N3O4/c1-21-13-4-2-3-10(14(13)18)9-15-16-11-5-7-12(8-6-11)17(19)20/h2-9,16,18H,1H3/b15-9+

InChI Key

GMWIDZVRQDWHSY-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC2=CC=C(C=C2)[N+](=O)[O-]

solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.